Dipentylone hydrochloride
Overview
Description
N,N-Dimethylpentylone (hydrochloride), also known as dipentylone, is a synthetic cathinone derivative with stimulant effects. It is a substituted cathinone, which means it is chemically related to cathinone, an alkaloid found in the Khat plant. Synthetic cathinones are often referred to as “designer drugs” and have been sold as alternatives to controlled stimulants like methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) .
Mechanism of Action
Target of Action
Dipentylone hydrochloride, also known as N,N-Dimethylpentylone, is a substituted cathinone derivative . The primary target of this compound is the Dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with reward, motivation, and motor control.
Mode of Action
This compound acts via dopamine, serotonin, and norepinephrine transporters in the central nervous system . It increases the concentrations of these neurotransmitters, leading to stimulant effects .
Biochemical Pathways
It is known that it influences the reuptake of dopamine, serotonin, and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which is associated with the stimulant effects of the compound.
Pharmacokinetics
It is known that pentylone, a metabolite of dipentylone, was detected in all cases in a postmortem forensic toxicology case series . This suggests that Dipentylone is metabolized to Pentylone in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its stimulant effects. By increasing the concentrations of dopamine, serotonin, and norepinephrine in the brain, it can lead to heightened alertness, increased energy, elevated mood, and increased sociability .
Biochemical Analysis
Cellular Effects
As a synthetic cathinone, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of Dipentylone Hydrochloride in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylpentylone (hydrochloride) involves the reaction of 1-(1,3-benzodioxol-5-yl)-2-nitropropene with dimethylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amine group .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylpentylone (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N,N-Dimethylpentylone (hydrochloride) can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
N,N-Dimethylpentylone (hydrochloride) has several scientific research applications, including:
Comparison with Similar Compounds
N,N-Dimethylpentylone (hydrochloride) is structurally similar to other synthetic cathinones, including:
These compounds share similar stimulant effects and mechanisms of action but differ in their chemical structures and potency. N,N-Dimethylpentylone (hydrochloride) is unique in its specific substitution pattern, which may influence its pharmacological properties and metabolic pathways .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-4-5-11(15(2)3)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11H,4-5,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDMAZIZKMMYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342051 | |
Record name | Dimethylpentylone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-13-2 | |
Record name | Dipentylone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylpentylone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPENTYLONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLB32F20Z6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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